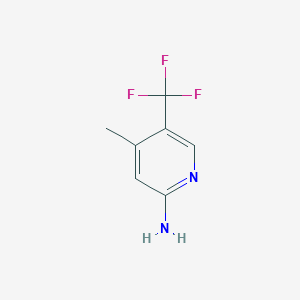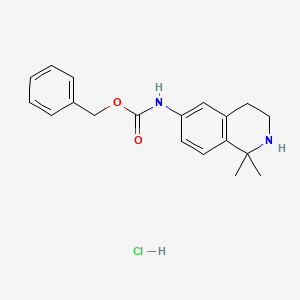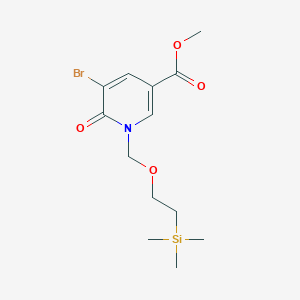
1-Bromo-3-iodo-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the nitration of a brominated benzene derivative, followed by iodination and methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and bromine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iodo-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, and nitrating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups in place of the halogens .
Scientific Research Applications
1-Bromo-3-iodo-2-methyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogens make the benzene ring more susceptible to nucleophilic attack, while the methyl group can influence the orientation of electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the iodine and methyl groups.
1-Iodo-3-nitrobenzene: Similar but lacks the bromine and methyl groups.
1-Bromo-3-nitrobenzene: Lacks the iodine and methyl groups.
Uniqueness
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is unique due to the presence of multiple substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of bromine, iodine, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
1-bromo-3-iodo-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
InChI Key |
AKJAHPBKYPLYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)

![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)


![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
